(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1250003-06-5
VCID: VC2695253
InChI: InChI=1S/C12H16FN/c1-9-6-12(13)5-4-11(9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3
SMILES: CC1=C(C=CC(=C1)F)CNCC2CC2
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine

CAS No.: 1250003-06-5

Cat. No.: VC2695253

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine - 1250003-06-5

Specification

CAS No. 1250003-06-5
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 1-cyclopropyl-N-[(4-fluoro-2-methylphenyl)methyl]methanamine
Standard InChI InChI=1S/C12H16FN/c1-9-6-12(13)5-4-11(9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3
Standard InChI Key RVKGNNNXKFWBBR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)CNCC2CC2
Canonical SMILES CC1=C(C=CC(=C1)F)CNCC2CC2

Introduction

(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropylmethyl group attached to a 4-fluoro-2-methylphenylmethyl group via an amine linkage, makes it an interesting candidate for various applications.

Synthesis and Chemical Reactions

The synthesis of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine typically involves several steps, including the formation of the cyclopropylmethyl group and its subsequent attachment to the aromatic amine. Common methods include reactions that form imines, nitriles, secondary amines, and halogenated derivatives. The specific conditions, such as temperature and solvents, are crucial for optimizing yield and purity but often vary based on laboratory setups.

Applications in Medicinal Chemistry

The compound's potential applications span various fields within medicinal chemistry, including:

  • Drug Development: Its unique structure makes it suitable for studying interactions with biological targets, potentially leading to new therapeutic agents.

  • Organic Synthesis: It participates in typical amine reactions, making it useful for synthesizing complex organic molecules.

Physical and Chemical Data

PropertyDescription
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
CAS Number1250003-06-5
Boiling PointNot specified
StorageRequires proper storage conditions to maintain stability

Research Findings and Future Directions

While detailed research findings specific to (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine are scarce, ongoing studies in medicinal chemistry suggest that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. Future research should focus on elucidating its mechanism of action and exploring its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator